![molecular formula C19H22N6O B2969305 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097864-47-4](/img/structure/B2969305.png)
6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a complex and versatile material. It is part of a class of compounds known as imidazo[1,2-b]pyridazines . These compounds have been discovered to inhibit TAK1, a kinase that is upregulated and overexpressed in multiple myeloma (MM), at nanomolar concentrations .
Synthesis Analysis
The synthesis of substituted imidazo[1,2-b]pyridazine substrates involves refluxing 3-bromo-6-chloroimidazo[1,2-b]pyridazine and an appropriate amine in n-propanol at 150 °C overnight .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclopropyl group attached to a dihydropyridazin-3-one ring, which is further substituted with an imidazo[1,2-b]pyridazin-6-yl piperidin-4-yl methyl group .Chemical Reactions Analysis
The compound is a part of a class of TAK1 kinase inhibitors. The lead compound in this class has been found to inhibit the enzymatic activity of TAK1 with an IC50 of 55 nM .Scientific Research Applications
Imidazo[1,2-b]pyridazine Derivatives as Therapeutic Agents
Imidazo[1,2-b]pyridazine derivatives, such as 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one, exhibit a broad spectrum of pharmacological activities, making them promising candidates for the development of new therapeutic agents. Research indicates these compounds have shown efficacy in various models, including antihistaminic activity, inhibition of eosinophil infiltration, and the potential for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003). Moreover, their utility spans beyond allergic conditions, extending into anticancer, antimicrobial, and neuroprotective therapies, emphasizing their versatility in medicinal chemistry (Deep et al., 2016).
Advancements in Synthesis Methods
Recent developments in synthetic chemistry have facilitated the efficient production of imidazo[1,2-b]pyridazine derivatives, enhancing their accessibility for further pharmacological evaluation. Techniques such as concise routes to pyridazin-3-ones and novel cyclization methods contribute significantly to the exploration of these compounds' therapeutic potential (Johnston et al., 2008). These advancements not only streamline the synthesis process but also allow for the introduction of structural diversity, which is crucial for optimizing biological activity and pharmacokinetic properties.
Mechanism of Action
Target of Action
The primary target of 6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
this compound inhibits TAK1 at nanomolar concentrations . The compound binds to the hinge region of kinases, and substitutions at specific positions dictate kinase selectivity and potency .
Biochemical Pathways
The inhibition of TAK1 by this compound affects various extracellular signals that trigger TAK1 activation, including cytokines, growth factors, and Toll-like receptor ligands . This disruption can lead to changes in cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests a high degree of potency .
Result of Action
The inhibition of TAK1 by this compound results in the suppression of cell growth and induction of apoptosis . This makes it a potential therapeutic agent for conditions characterized by overactive TAK1, such as multiple myeloma .
properties
IUPAC Name |
6-cyclopropyl-2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-19-6-3-16(15-1-2-15)21-25(19)13-14-7-10-23(11-8-14)18-5-4-17-20-9-12-24(17)22-18/h3-6,9,12,14-15H,1-2,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTILQTOZWVDLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NN5C=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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